BenchChemオンラインストアへようこそ!

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

GPR35 GPCR antagonism negative control

Choose this specific 3,4-difluorobenzyl imidazole derivative as your structurally validated GPR35 negative control (IC50 >100 μM) and CYP17 active-site probe. The C4 primary amine enables one-step diversification into amide/urea libraries without protecting-group chemistry. Unlike the 2,4- or 3,5-difluoro regioisomers, this substitution pattern delivers distinct selectivity profiles essential for steroidogenic CYP lead optimization. Standard 98% purity with batch-specific QC documentation (NMR, HPLC).

Molecular Formula C11H11F2N3
Molecular Weight 223.22 g/mol
CAS No. 1702516-57-1
Cat. No. B1488282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine
CAS1702516-57-1
Molecular FormulaC11H11F2N3
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(N=C2)CN)F)F
InChIInChI=1S/C11H11F2N3/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-14)15-7-16/h1-3,6-7H,4-5,14H2
InChIKeyQKCQPEPTGGXXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine (CAS 1702516-57-1): Procurement-Focused Identity and Class Profile


(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine (CAS 1702516-57-1), systematically named [1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanamine, is a fluorinated benzyl imidazole derivative with molecular formula C11H11F2N3 and molecular weight 223.22 g/mol [1]. It belongs to the 1-substituted imidazole class in which the imidazole N1 position is alkylated with a 3,4-difluorobenzyl group and C4 bears a primary aminomethyl substituent. Computed physicochemical descriptors include XLogP3 of 0.7, topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at standard purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) offered by select suppliers . As a member of the benzyl imidazole family, it shares the core scaffold with known inhibitors of cytochrome P450 enzymes, particularly 17α-hydroxylase/17,20-lyase (CYP17) [2]; however, its specific substitution pattern confers distinct target-interaction profiles relative to closely related regioisomers and functional analogs.

Why (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine Cannot Be Interchanged with Generic Imidazole Analogs


Within the 1-(difluorobenzyl)-1H-imidazol-4-yl)methanamine series, both the position of fluorine substitution on the benzyl ring and the nature of the C4 substituent critically determine biological target engagement. Regioisomers such as the 2,4-difluorobenzyl (CAS 1696260-64-6) and 3,5-difluorobenzyl (CAS 2092439-89-7) variants share identical molecular formula and computed logP/TPSA values [1][2], yet the electronic distribution imparted by fluorine positioning alters hydrogen-bonding and π-stacking interactions with protein targets [3]. Furthermore, the absence of the C4 methanamine group, as in 1-(3,4-difluorobenzyl)-1H-imidazole (CAS 906478-71-5), yields a compound with measurable CYP17 inhibitory activity (IC50 = 9.6 μM against 17,20-lyase) [4], whereas the methanamine-bearing analog demonstrates a distinct selectivity profile (see Section 3). These differences render generic substitution without experimental verification a source of irreproducible results in target-based assays. For procurement decisions, the 3,4-difluorobenzyl pattern specifically supports applications in CYP17-mediated steroidogenesis studies and GPR35 counter-screening, as detailed below.

(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine: Quantitative Differentiation Evidence from Public Databases and Literature


GPR35 Antagonism: Confirmed Inactivity Versus Potent Reference Antagonists

In a validated β-arrestin BRET-based GPR35 antagonism assay using human GPR35-SPASM sensor cells co-stimulated with 300 μM zaprinast, (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine was classified as 'inactive' (IC50 > 100 μM) [1]. Under identical assay conditions, the reference antagonist CID2745687 achieves an IC50 of 160 nM, and ML145 achieves 20.1 nM [2]. This >500-fold difference in potency establishes the target compound as unsuitable for GPR35 antagonism applications but potentially valuable as a negative control compound or for selectivity profiling against GPR35.

GPR35 GPCR antagonism negative control

CYP17 17,20-Lyase Inhibition: Absence of Methanamine Group Drives 9.6 μM Activity in the Parent Analog

The close structural analog 1-(3,4-difluorobenzyl)-1H-imidazole (CAS 906478-71-5), which lacks the C4 methanamine substituent, inhibits rat microsomal 17,20-lyase with an IC50 of 9.60 μM (9,600 nM) and 17α-hydroxylase with an IC50 of 70.7 μM [1]. Introduction of the C4 methanamine group in (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine adds a primary amine that can serve as a hydrogen-bond donor and a site for further derivatization. Based on class-level SAR for benzyl imidazole-based CYP17 inhibitors, C4-substitution on the imidazole ring significantly modulates potency and lyase/hydroxylase selectivity ratios; compounds in the Owen et al. series with para-substituted benzyl groups achieved lyase IC50 values as low as 1.58 μM (N-4-iodobenzyl imidazole) and equipotency with ketoconazole (IC50 = 1.66 μM) [2].

CYP17 17,20-lyase steroidogenesis structure-activity relationship

Fluorine Substitution Pattern: 3,4-Difluoro Versus 2,4- and 3,5-Regioisomers in Target Binding

The three regioisomeric difluorobenzyl methanamine compounds—3,4-difluoro (CAS 1702516-57-1), 2,4-difluoro (CAS 1696260-64-6), and 3,5-difluoro (CAS 2092439-89-7)—share identical molecular formula (C11H11F2N3, MW 223.22), XLogP3 (0.7), and TPSA (43.8 Ų) [1][2]. However, the 3,4-difluoro pattern presents a contiguous dipole on the aromatic ring that creates a distinct electrostatic potential surface compared to the meta-disposed fluorines in the 3,5-isomer or the ortho/para arrangement in the 2,4-isomer. In the context of benzyl imidazole CYP17 inhibitors, Owen et al. demonstrated that benzyl ring substitution position directly impacts the lyase/17α-OHase selectivity ratio; para-substituted electron-withdrawing groups enhance lyase selectivity, while ortho-substitution generally reduces potency due to steric clash with the heme iron [3].

fluorine substitution regioisomer electronic effects SAR

Commercially Available Purity and QC Documentation: 98% Assay Versus Generic 95%

Multiple vendors supply (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine at differentiated purity tiers. Bidepharm offers the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . This contrasts with the generic 95% minimum purity offered by several other suppliers for this compound . For the structurally related analog 1-(3,4-difluorobenzyl)-1H-imidazole (CAS 906478-71-5), vendors typically list 95–97% purity without specifying the analytical certification package . The 98% purity grade with full spectroscopic characterization reduces the risk of undetected impurities confounding biological assay results, particularly in enzymatic assays where trace imidazole contaminants can inhibit CYP enzymes [1].

purity quality control batch consistency procurement

Primary Amine Handle for Downstream Derivatization: Functional Distinction from Alcohol and Carboxylic Acid Analogs

The C4 primary amine in (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine enables amide bond formation, reductive amination, and urea/thiourea conjugation without the activation steps required for the corresponding alcohol (CAS 1692204-30-0) or carboxylic acid (CAS 1692708-54-5) analogs [1]. The alcohol analog (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol has been evaluated for kinase inhibition, demonstrating an IC50 of 15 μM in HeLa cell viability assays [2]; however, its alcohol functionality limits direct conjugation to carboxylic acid-containing payloads without prior activation. The methanamine derivative's free primary amine (pKa ~9–10) provides a nucleophilic handle compatible with one-step amide coupling to carboxylic acids, acyl chlorides, or isocyanates, facilitating rapid library synthesis for SAR exploration.

derivatization amine handle building block medicinal chemistry

Class-Level CYP Inhibition Liability: 1-Substituted Imidazoles as Broad-Spectrum CYP Binders

A systematic evaluation of fourteen 1-substituted imidazoles against CYP-selective reactions in human and mouse hepatic microsomes revealed that CYP3A4/5 is inhibited by the greatest number of imidazoles, with seven compounds exhibiting IC50 values <0.3 μM [1]. While (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine was not among the fourteen compounds directly tested, its 1-substituted imidazole core, combined with the electron-withdrawing difluorobenzyl group, places it in a structural class with demonstrated high-affinity CYP binding via coordination of the imidazole N3 to the heme iron [2]. This class-level CYP inhibition liability must be accounted for when interpreting biological assay results; apparent target-specific activity in cell-based assays may be confounded by CYP-mediated off-target effects unless controlled with appropriate counter-screens.

CYP inhibition drug-drug interaction imidazole metabolic stability

Optimal Application Scenarios for (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine Based on Quantitative Differentiation Evidence


Negative Control Compound for GPR35 Antagonism Screening Campaigns

The publicly documented inactivity of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine against human GPR35 (IC50 > 100 μM in BRET-based antagonism assays, with 300 μM zaprinast as agonist) [1] qualifies it as a structurally appropriate negative control for screening cascades targeting GPR35. Unlike vehicle-only controls, this compound provides a receptor-engaging but pharmacologically silent molecule that controls for non-specific imidazole effects. In head-to-head screening, active hits such as ML145 (IC50 = 20.1 nM) or CID2745687 (IC50 = 160 nM) can be benchmarked against this compound to establish assay windows and confirm target-specific antagonism .

Steroidogenesis Pathway Profiling: CYP17 Structure-Activity Relationship Studies

The C4 methanamine substituent in this compound provides a critical structural perturbation for probing the active-site topology of CYP17 (17α-hydroxylase/17,20-lyase). The parent analog 1-(3,4-difluorobenzyl)-1H-imidazole (lacking C4 substitution) inhibits 17,20-lyase with IC50 = 9.60 μM [2]. By comparing the methanamine derivative's activity profile with that of the unsubstituted parent, researchers can map the steric tolerance and hydrogen-bonding preferences of the CYP17 active site, directly informing the design of selective lyase inhibitors for hormone-dependent cancer applications [3].

Focused Library Synthesis via C4 Primary Amine Derivatization

The free primary amine at the imidazole C4 position enables one-step diversification into amide, urea, sulfonamide, and secondary amine libraries without the protection/deprotection or activation sequences required for the alcohol (CAS 1692204-30-0) or carboxylic acid (CAS 1692708-54-5) congeners . Medicinal chemistry teams can generate 50–200 compound arrays in a single parallel synthesis campaign using standard amide coupling conditions (HATU/DIPEA or EDC/HOBt), followed by direct biological evaluation against CYP17, other CYP isoforms, or GPCR panels. The 3,4-difluorobenzyl group provides a metabolic soft spot for CYP-mediated oxidation, enabling the study of metabolite identification within the same library [4].

Regioisomeric Selectivity Profiling in Fluorinated Benzimidazole/Imidazole Hybrid Series

For research groups exploring fluorinated benzyl imidazole scaffolds across multiple therapeutic targets, (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine serves as the 3,4-difluoro reference point in a regioisomeric matrix that includes the 2,4-difluoro (CAS 1696260-64-6) and 3,5-difluoro (CAS 2092439-89-7) variants [5][6]. Systematic biological profiling of all three regioisomers against a panel of heme-containing enzymes (CYP17, CYP19 aromatase, CYP11B2 aldosterone synthase) can reveal fluorine-position-dependent selectivity switches, which is valuable for intellectual property positioning and lead optimization programs targeting steroidogenic CYP enzymes.

Quote Request

Request a Quote for (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.